molecular formula C22H18N2O B11544919 4-(4-ethylphenyl)-2-phenylphthalazin-1(2H)-one

4-(4-ethylphenyl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B11544919
M. Wt: 326.4 g/mol
InChI Key: CIZXUDMJRCMFHC-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one is an organic compound that belongs to the class of phthalazines This compound is characterized by its unique structure, which includes an ethylphenyl group and a phenyl group attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and phenylhydrazine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and phenylhydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the dihydrophthalazinone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one.

Industrial Production Methods

In an industrial setting, the production of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-phenyl-1,2-dihydrophthalazin-1-one: Lacks the ethyl group on the phenyl ring.

    4-(4-Methylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one: Contains a methyl group instead of an ethyl group.

    4-(4-Chlorophenyl)-2-phenyl-1,2-dihydrophthalazin-1-one: Contains a chlorine atom instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazin-1-one imparts unique chemical and physical properties, such as altered reactivity and solubility, compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-2-phenylphthalazin-1-one

InChI

InChI=1S/C22H18N2O/c1-2-16-12-14-17(15-13-16)21-19-10-6-7-11-20(19)22(25)24(23-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3

InChI Key

CIZXUDMJRCMFHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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